An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its physical and chemical characteristics, spectral data, and a key synthetic protocol, presenting quantitative data in structured tables and experimental workflows as a visual diagram.
Core Chemical Properties
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid, orange-colored powder at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below. The tetrahydronaphthyridine core is noted as a less basic yet more permeable alternative to arginine in peptidomimetic structures.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂ | [1][3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 274676-47-0 | [1][3] |
| Appearance | Orange powder/solid | [1] |
| Melting Point | 77.5-86.5 °C | [1] |
| pKa (estimated) | ≈ 7 (for the tetrahydronaphthyridine core) | [2] |
| InChI Key | HBWCJMBLUCNJIS-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc2CCCNc2n1 |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The following tables summarize the key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure's carbon-hydrogen framework. The following data is derived from the supporting information of a key synthetic publication.[4]
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly provided in the search results |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in the search results |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
Chemical Reactivity and Synthesis
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a key intermediate in the synthesis of more complex molecules, particularly as arginine mimetics for integrin inhibitors.[2] A notable reaction involves the deprotonation of the exocyclic methyl group followed by quenching with an electrophile, such as diethyl chlorophosphate, to form a phosphonate. This transformation is a key step in a Horner–Wadsworth–Emmons-based approach to synthesize 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[2]
Experimental Protocols
The following is a detailed experimental protocol for a key reaction involving 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, adapted from a published procedure.[4]
Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
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Materials:
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7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol)
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Tetrahydrofuran (THF) (35 mL)
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Diethyl chlorophosphate (1.70 mL, 11.76 mmol)
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Isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol)
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Saturated aqueous ammonium chloride (NH₄Cl) (45 mL)
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Ethyl acetate
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Brine
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-
Procedure:
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To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in THF at room temperature, add diethyl chlorophosphate.
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Add isopropylmagnesium chloride dropwise over 5 minutes.
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After 5 minutes, slowly quench the reaction with saturated NH₄Cl.
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Separate the organic and aqueous phases.
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Extract the aqueous phase with ethyl acetate (2 x 40 mL).
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Wash the combined organic phases with brine (100 mL).
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Pass the organic phase through a hydrophobic frit and concentrate in vacuo.
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Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of a phosphonate derivative from 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Biological Activity
While the broader class of 1,8-naphthyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, specific biological targets and signaling pathways for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine are not extensively detailed in the currently available literature.[3][5] Its primary documented application is as a synthetic intermediate in the development of arginine mimetics for integrin inhibitors.[2] Further research is required to fully elucidate its pharmacological profile.
Safety Information
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is classified with the GHS07 pictogram, indicating it can be harmful and an irritant.
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
- 1. 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. scbt.com [scbt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]
